molecular formula C16H19N5O2S B7679405 3-Methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole

3-Methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole

Cat. No.: B7679405
M. Wt: 345.4 g/mol
InChI Key: LWDHBXITIXYHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole, commonly known as PPT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PPT is a selective estrogen receptor modulator (SERM) that has been used in the development of drugs for the treatment of breast cancer, osteoporosis, and other conditions.

Mechanism of Action

PPT works by binding to estrogen receptors in the body, selectively activating or inhibiting their activity depending on the tissue type. In breast tissue, PPT acts as an estrogen receptor antagonist, blocking the effects of estrogen and preventing the growth of cancer cells. In bone tissue, PPT acts as an estrogen receptor agonist, stimulating bone growth and preventing bone loss.
Biochemical and Physiological Effects
PPT has been shown to have a number of biochemical and physiological effects. In breast cancer cells, PPT has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In bone tissue, PPT has been shown to increase bone mineral density and reduce bone turnover.

Advantages and Limitations for Lab Experiments

PPT has several advantages for use in laboratory experiments. It is a selective estrogen receptor modulator, which means that it can selectively target different tissues in the body. This makes it a useful tool for studying the effects of estrogen on different tissues. However, PPT also has limitations, as it is not a perfect model for the effects of estrogen in the body. It is important to use caution when interpreting the results of experiments using PPT, as they may not accurately reflect the effects of estrogen in vivo.

Future Directions

There are several future directions for research on PPT. One area of interest is the development of drugs that target the estrogen receptor in a tissue-specific manner, such as in breast tissue or bone tissue. Another area of interest is the development of drugs that can selectively target different subtypes of estrogen receptors, such as ERα and ERβ. Additionally, research is needed to better understand the long-term effects of PPT and other selective estrogen receptor modulators on the body.

Synthesis Methods

PPT can be synthesized using a variety of methods, including the reaction of 4-propyl-1,2,4-triazole-3-thiol with 1-bromo-3-phenylpropane, followed by the reaction of the resulting compound with methylsulfonyl chloride and 3-methylpyrazole. Other methods involve the reaction of 4-propyl-1,2,4-triazole-3-thiol with 3-methylpyrazole, followed by the reaction of the resulting compound with 1-bromo-3-phenylpropane and methylsulfonyl chloride.

Scientific Research Applications

PPT has been extensively studied for its potential therapeutic applications. Research has shown that PPT has antiestrogenic effects in breast cancer cells, which makes it a promising candidate for the development of drugs for the treatment of breast cancer. PPT has also been shown to have beneficial effects on bone density, making it a potential treatment for osteoporosis.

Properties

IUPAC Name

3-methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-3-10-20-13(2)17-18-16(20)24(22,23)12-14-9-11-21(19-14)15-7-5-4-6-8-15/h4-9,11H,3,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDHBXITIXYHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1S(=O)(=O)CC2=NN(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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